5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate
Description
This compound is a pyrazole derivative featuring a benzenesulfonyl group at position 1, an amino group at position 5, and a 2-methoxybenzoate ester at position 2. Its structural complexity arises from the combination of aromatic sulfonamide, pyrazole, and ester functionalities. The 2-methoxybenzoate moiety contributes to its lipophilicity, while the benzenesulfonyl group may enhance stability and influence intermolecular interactions .
Properties
IUPAC Name |
[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-14-10-6-5-9-13(14)17(21)25-16-11-15(18)20(19-16)26(22,23)12-7-3-2-4-8-12/h2-11H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFHHLUQIWUFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Benzenesulfonyl Group: The pyrazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Amination: The resulting compound is subjected to amination reactions to introduce the amino group at the desired position.
Esterification: Finally, the compound is esterified with 2-methoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfonamides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The search for effective treatments has led to the investigation of various pyrazole derivatives, including those similar to 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate.
Case Study: Structure-Activity Relationship
Research has shown that derivatives containing a benzenesulfonamide moiety exhibit promising antileishmanial activity. For instance, compounds structurally related to 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl have demonstrated efficacy against Leishmania infantum and Leishmania amazonensis. In vitro studies indicated that certain derivatives had lower cytotoxicity compared to traditional treatments like pentamidine, suggesting a favorable safety profile while maintaining therapeutic effectiveness .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound ID | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis | Comments |
|---|---|---|---|
| 3b | 0.059 | 0.070 | Best performer |
| 3e | 0.065 | 0.072 | Comparable to pentamidine |
Antimicrobial Properties
Beyond its antileishmanial effects, the compound has been evaluated for antimicrobial properties against various bacterial strains. The presence of the sulfonamide group in the structure enhances its potential as an antimicrobial agent.
Case Study: Broad-Spectrum Antimicrobial Activity
In studies involving synthesized derivatives of pyrazoles, compounds similar to 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and survival .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound ID | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative | Comments |
|---|---|---|---|
| N1 | 1.27 | 2.54 | Effective against multiple strains |
| N8 | 1.43 | Not tested | High efficacy noted |
Synthesis of Bioactive Compounds
This compound serves as a versatile precursor in the synthesis of other bioactive molecules. Its functional groups allow for further modifications that can lead to compounds with enhanced biological activities.
Case Study: Development of New Antiprotozoal Agents
Research into the synthesis of new derivatives has indicated that modifying the pyrazole core can yield compounds with improved activity against protozoan infections beyond leishmaniasis, such as trypanosomiasis and malaria .
Mechanism of Action
The mechanism of action of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Pyrazole-Thiophene Derivatives
Example Compound: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester analog (7b) .
Key Differences :
- The 2-methoxybenzoate ester offers distinct solubility and reactivity compared to 7b’s ethyl carboxylate, influencing bioavailability.
Metal-Coordinated 2-Methoxybenzoate Compounds
Example : Sodium 2-methoxybenzoate and its metal complexes (e.g., Co²⁺, Ni²⁺) .
Key Insights :
- The ester form in the target compound is less thermally stable than metal-coordinated carboxylates but more lipophilic.
- IR spectra differences highlight the electronic effects of ester vs. carboxylate groups.
Simple Methoxybenzoate Esters
Example : Methyl 2-methoxybenzoate (found in grape volatiles) .
Key Differences :
- The target compound’s complex structure reduces volatility, making it unsuitable for applications like flavoring but more viable for sustained biological activity.
Thermal and Spectroscopic Analysis
- Thermogravimetric Analysis (TGA) : Metal-coordinated 2-methoxybenzoates decompose at higher temperatures (>250°C) than the target ester, suggesting stronger ionic interactions .
- IR Spectroscopy : The target compound’s ester carbonyl (1720 cm⁻¹) contrasts with metal-carboxylate (1600 cm⁻¹) and simple ester (1740 cm⁻¹) peaks, confirming structural distinctions .
Biological Activity
5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an amino group and a benzenesulfonyl moiety, along with a methoxybenzoate group. The synthesis typically involves the reaction of appropriate hydrazines with substituted benzenesulfonyl compounds, followed by esterification to introduce the methoxybenzoate group.
Synthesis Pathway
The general synthetic route can be summarized as follows:
- Formation of Pyrazole : React hydrazine derivatives with suitable carbonyl compounds to form the pyrazole core.
- Sulfonylation : Introduce the benzenesulfonyl group through electrophilic aromatic substitution.
- Esterification : React with 2-methoxybenzoic acid or its derivatives to obtain the final product.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives, including this compound, possess anticancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds in this class have been found to inhibit p38 MAP kinase, which is crucial in cancer signaling pathways .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis . This mechanism is similar to that of established anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
Research indicates that certain pyrazole derivatives exhibit antimicrobial properties against various pathogens. The presence of the sulfonamide group enhances their activity against bacterial strains .
Case Studies
- Inhibition of p38 MAP Kinase : A study highlighted the development of selective inhibitors targeting p38 MAP kinase from pyrazole scaffolds. The binding interactions were characterized using X-ray crystallography, revealing unique hydrogen bonding that contributes to selectivity .
- Anticancer Efficacy : In vitro studies demonstrated that compounds related to this compound significantly reduced cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents .
Data Table: Biological Activities Overview
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
